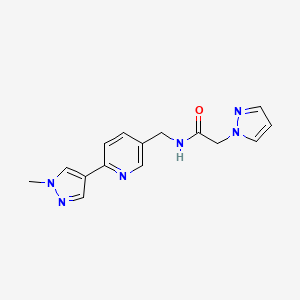
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide" is a complex molecule that may be related to various pyridine and pyrazole derivatives, which are often explored for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as pyridine and pyrazole rings, which are common in medicinal chemistry for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including indolization under Fischer conditions, the Japp-Klingemann method, and amidification through condensation reactions. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved the preparation of ethyl (2-methylindol-3-yl)acetates, followed by decarboxylation and amidification using 4-aminopyridine and 2-chloro-1-methylpyridinium iodide . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by spectroscopic methods and, in some cases, confirmed by X-ray crystallography. For example, the molecule of N-(4,6-Diméthylpyrid-2-yl)-2-(3-nitrophényl)acétamide is composed of two approximately planar parts, with an intramolecular hydrogen bond contributing to the planarity of the N-(4,6-dimethylpyrid-2-yl)acetamide group . This information provides insight into the potential planarity and intramolecular interactions that might be expected in the compound of interest.
Chemical Reactions Analysis
Chemical reactions involving related compounds include oxidation with various oxidants such as peracetic acid, m-chloroperbenzoic acid, and OXONE, leading to multiple products characterized by spectroscopic methods . These reactions highlight the reactivity of the pyridine and acetamide moieties, which could be relevant when considering the reactivity of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure and substituents. For example, the introduction of a 4-fluorobenzyl substituent on an indole ring significantly increased the antiallergic potency of N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide . Similarly, the presence of a 1,3,4-thiadiazole substituent on N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds affected their antifungal and insecticidal activities . These findings suggest that the physical and chemical properties of the compound could also be fine-tuned by varying its substituents.
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Research by Chkirate et al. (2019) explored the synthesis of novel Co(II) and Cu(II) coordination complexes utilizing pyrazole-acetamide derivatives. These complexes demonstrated significant antioxidant activity, showcasing the potential of such compounds in medicinal chemistry and drug development. The study highlighted the effect of hydrogen bonding on self-assembly processes, presenting a methodological advancement in the synthesis of coordination complexes with potential therapeutic applications (Chkirate et al., 2019).
Synthesis of Heterocyclic Compounds
The compound has also been instrumental in the synthesis of a variety of heterocyclic structures, as demonstrated by Foster and Hurst (1973), who investigated the preparation and reactions of pyrazolo[3,4-c]pyridines. Their work provided foundational insights into the chemistry of pyrazolopyridines, contributing to the development of new synthetic routes and applications in organic chemistry (Foster & Hurst, 1973).
Therapeutic Applications
In the realm of therapeutic applications, Umar et al. (2019) detailed the synthesis, biological evaluation, and molecular docking of 1H-pyrazolo[3,4-b]pyridine derivatives, highlighting their potential as inhibitors of acetylcholinesterase and amyloid β aggregation. This research underscores the utility of pyrazole-acetamide derivatives in developing treatments for neurodegenerative diseases like Alzheimer's, showcasing their multifunctional therapeutic approach (Umar et al., 2019).
Propriétés
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-20-10-13(9-19-20)14-4-3-12(7-16-14)8-17-15(22)11-21-6-2-5-18-21/h2-7,9-10H,8,11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOHBAWZNJUPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

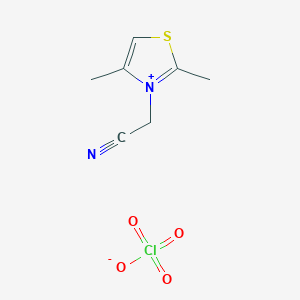


![2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2547493.png)
![4-Methyl-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B2547494.png)
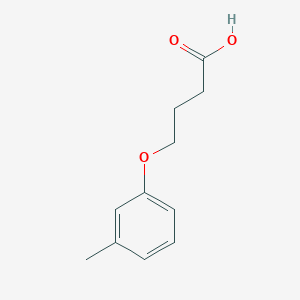
![6-acetyl-2-[(2-phenylsulfanylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2547498.png)


![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2547504.png)
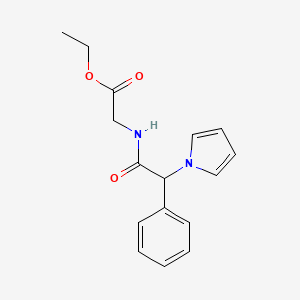
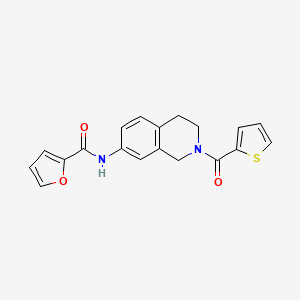
![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2547509.png)
![5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2547511.png)